S-Benzyl-L-cysteine

Catalog No.
S706291
CAS No.
3054-01-1
M.F
C10H13NO2S
M. Wt
211.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
S-Benzyl-L-cysteine

CAS Number

3054-01-1

Product Name

S-Benzyl-L-cysteine

IUPAC Name

(2R)-2-amino-3-benzylsulfanylpropanoic acid

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

InChI

InChI=1S/C10H13NO2S/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m0/s1

InChI Key

GHBAYRBVXCRIHT-VIFPVBQESA-N

SMILES

C1=CC=C(C=C1)CSCC(C(=O)O)N

Synonyms

S-Benzyl-L-cysteine;Benzylcysteine;3054-01-1;H-Cys(Bzl)-OH;(R)-2-amino-3-(benzylthio)propanoicacid;S-Benzylcysteine;D-S-butylcysteine;CHEMBL63130;GHBAYRBVXCRIHT-VIFPVBQESA-N;(2R)-2-amino-3-benzylsulfanyl-propanoicacid;(R)-2-Amino-3-(S-Benzylthio)PropanoicAcid;3-Benzylthioalanine;L-S-Benzylcysteine;(S)-Benzyl-D-Cys;(R)-S-Benzylcysteine;25988-62-9;(2R)-2-amino-3-(phenylmethylthio)propanoicacid;L-Cysteine,S-(phenylmethyl)-;Alanine,3-(benzylthio)-,L-;NSC638614;Poly-S-benzylcysteine;(S)-Benzyl-L-Cys;NSC-43125;PubChem19030;AC1L4WNQ

Canonical SMILES

C1=CC=C(C=C1)CSCC(C(=O)O)N

Isomeric SMILES

C1=CC=C(C=C1)CSC[C@@H](C(=O)O)N

Removal of Cadmium (II) Ion from Water

Specific Scientific Field: Environmental Science and Technology

Summary of the Application: S-Benzyl-L-cysteine (BCys) has been used to create a new material that can remove cadmium (II) ions from water . This is particularly important in environmental science, as cadmium is a toxic heavy metal that can contaminate water supplies.

Methods of Application or Experimental Procedures: The BCys was impregnated into a silica gel network using the sol-gel technique to form nanoscale hydrophobic SG-BCys particles . The new material was fully characterized by SEM, ATR-IR, and PXRD .

Antiviral Activity

Specific Scientific Field: Pharmaceutical Chemistry

Summary of the Application: S-Benzyl-L-cysteine has been used in the synthesis of glycyrrhizic acid (GA) conjugates, which have shown potent antiviral activity .

Methods of Application or Experimental Procedures: A new method for the synthesis of GA conjugates with S-benzyl-L-cysteine was proposed using 1-ethyl-3-(3-dimethylaminoproopyl)carbodiimide .

Results or Outcomes: The synthesized compound was found to be superior to GA in inhibiting the accumulation of HIV-I virus-specific protein p24 (viral antigen) in MT-4 cell culture (IC 50 3 μg/mL, SI 90) and is 50 – 55 times less toxic to cells than azidothymidine .

Low-Molecular-Weight Hydrogels

Specific Scientific Field: Biomedical Engineering

Summary of the Application: S-Benzyl-L-cysteine has been used in the synthesis of low-molecular-weight hydrogels (LMWHs), which have been extensively employed in different biomedical applications, including drug delivery, tissue engineering and cell culture, wound healing, and biofabrication .

Methods of Application or Experimental Procedures: The LMWHs are synthesized from small molecules that, upon assembly, form entangled aggregates via different types of noncovalent interactions, such as hydrogen bonding, van der Waals forces, or π-π stacking interactions .

Results or Outcomes: The LMWHs are characterized by their unique ability to mimic biological systems by effectively absorbing and retaining large quantities of water . Despite their poor mechanical properties, LMWHs are widely used in various medical applications due to their easy preparation, biocompatibility, and low toxicity .

S-Oxidase Activity

Specific Scientific Field: Biochemistry

Summary of the Application: S-Benzyl-L-cysteine has been found to be a substrate for cysteine conjugate S-oxidase activity, which is mostly found in the microsomal fractions of rat liver and kidney .

Methods of Application or Experimental Procedures: In the presence of oxygen and NADPH, S-benzyl-L-cysteine is converted to S-benzyl-L-cysteine sulfoxide .

Results or Outcomes: This biochemical reaction is important in the metabolism of S-benzyl-L-cysteine in the body . No S-benzyl-L-cysteine sulfone was detected .

Synthesis of Glycyrrhizic Acid Conjugates

Summary of the Application: S-Benzyl-L-cysteine has been used in the synthesis of glycyrrhizic acid (GA) conjugates . These conjugates have shown potent antiviral activity .

S-Benzyl-L-cysteine is a sulfur-containing amino acid derivative with the chemical formula C₁₀H₁₃NO₂S. It features a benzyl group attached to the sulfur atom of L-cysteine, which contributes to its unique properties and biological activities. The compound exists as zwitterions, displaying two distinct molecular conformations primarily based on the orientation of the C alpha-C beta bonds . This structural diversity is significant for its interactions in biological systems.

SBzl's primary function is not to act directly in biological systems but to serve as a protected form of cysteine during peptide synthesis. Once incorporated into a peptide chain, the benzyl group can be removed to reveal the reactive thiol group, allowing for further modifications or investigation of cysteine's role within the peptide [].

Due to its functional groups. Notably, it can undergo:

  • Nucleophilic Substitution: The sulfur atom can act as a nucleophile, participating in substitution reactions with electrophiles.
  • Disulfide Bond Formation: It can form disulfide bonds with other thiol-containing compounds, influencing protein structure and function.
  • Schiff Base Formation: S-Benzyl-L-cysteine can react with aldehydes or ketones to form Schiff bases, which are relevant in crosslinking applications in biomaterials .

S-Benzyl-L-cysteine exhibits several biological activities:

  • Inhibition of Photosynthesis: Studies indicate that S-benzyl-L-cysteine inhibits growth and photosynthesis in plants by affecting the photosynthetic apparatus and inducing oxidative stress .
  • Antibacterial Properties: Recent research has shown that natural nanogels crosslinked with S-benzyl-L-cysteine display potent antibacterial activity, making it a candidate for biomedical applications .
  • Corrosion Inhibition: It has been investigated as a corrosion inhibitor for carbon steel in CO₂-saturated environments, showcasing its versatility beyond biological systems .

Several synthesis methods for S-benzyl-L-cysteine have been developed:

  • Direct Alkylation: L-cysteine can be alkylated using benzyl bromide in the presence of a base to yield S-benzyl-L-cysteine.
  • Conjugate Formation: A method involving the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide has been proposed for synthesizing conjugates with glycyrrhizic acid, showcasing its utility in forming complex molecules .
  • Crosslinking Reactions: The compound can also be utilized in crosslinking reactions to create hydrogels or nanogels for drug delivery systems .

S-Benzyl-L-cysteine has various applications across different fields:

  • Pharmaceuticals: Its antibacterial properties make it a promising candidate for developing new antibiotics or antimicrobial agents.
  • Agriculture: As an inhibitor of photosynthesis, it can be studied for its potential use in controlling plant growth or as a herbicide.
  • Materials Science: Its ability to inhibit corrosion positions it as an important compound in protecting metals in industrial applications.

Research into the interactions of S-benzyl-L-cysteine has revealed several insights:

  • Photosynthetic Mechanisms: Studies have shown that S-benzyl-L-cysteine affects electron transport processes within photosystems, leading to decreased efficiency in photosynthesis and increased oxidative stress markers .
  • Corrosion Synergy: When combined with thiourea, S-benzyl-L-cysteine demonstrates synergistic effects that enhance corrosion inhibition in carbon steel exposed to corrosive environments .

S-Benzyl-L-cysteine shares similarities with several other sulfur-containing amino acids and derivatives. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Properties
L-CysteineContains a thiol groupPrecursor to glutathione
N-AcetylcysteineAcetylated form of cysteineAntioxidant properties
S-MethylcysteineMethyl group on sulfurPotential role in detoxification
S-CarboxymethylcysteineCarboxymethyl group on sulfurInvolved in various metabolic processes
S-EthylcysteineEthyl group on sulfurSimilar reactivity patterns

The uniqueness of S-benzyl-L-cysteine lies in its benzyl substituent, which enhances its lipophilicity and alters its interactions within biological systems compared to other cysteine derivatives.

Systematic IUPAC Nomenclature and Structural Representation

The IUPAC name for S-Benzyl-L-cysteine is (2R)-2-amino-3-(benzylsulfanyl)propanoic acid. Its structure features:

  • A central L-cysteine backbone with (R)-configuration at the α-carbon.
  • A benzylthioether (-S-CH₂-C₆H₅) group at the sulfur atom (Figure 1).

Structural Formula:

          NH₂             |  HOOC—C*(R)—CH₂—S—CH₂—C₆H₅  

Figure 1: Stereochemical structure of S-Benzyl-L-cysteine.

SMILES: N[C@@H](CSCc1ccccc1)C(=O)O
InChI Key: GHBAYRBVXCRIHT-VIFPVBQESA-N

Stereochemical Configuration and Chiral Properties

S-Benzyl-L-cysteine exhibits optical activity with a specific rotation of [α]²⁰/D = +23° (c = 2 in 1M NaOH). X-ray crystallography confirms its (R)-configuration, with two zwitterionic molecules in the asymmetric unit showing anti/gauche conformations about the Cα-Cβ bond. The chiral center arises from the L-cysteine backbone, making it critical for peptide synthesis.

XLogP3

-1.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

211.06669983 g/mol

Monoisotopic Mass

211.06669983 g/mol

Heavy Atom Count

14

UNII

9VRE13M548

Related CAS

25988-62-9

Other CAS

25988-62-9
3054-01-1

Wikipedia

S-benzylcysteine

General Manufacturing Information

L-Cysteine, S-(phenylmethyl)-: INACTIVE

Dates

Modify: 2023-08-15

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